molecular formula C17H19NO5S2 B2481947 2-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid CAS No. 861117-39-7

2-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid

Cat. No.: B2481947
CAS No.: 861117-39-7
M. Wt: 381.46
InChI Key: RMTBGGGXDKGXOC-LCYFTJDESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid is a useful research compound. Its molecular formula is C17H19NO5S2 and its molecular weight is 381.46. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

2-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid and its derivatives have been researched for their potential antitumor activity. Studies have shown that these compounds exhibit moderate antitumor activity against various human cancer cell lines. Particularly, they have been found effective against CCRF-CEM leukemia cell lines (Horishny & Matiychuk, 2021). Similarly, another study synthesized derivatives of this compound and found them to have moderate antitumor activity against most malignant tumor cells, with the UO31 renal cancer cell line being particularly sensitive (Horishny & Matiychuk, 2020).

Antibacterial and Antifungal Properties

Research has explored the antibacterial and antifungal properties of related compounds. For instance, a study on a similar compound highlighted its antimicrobial efficacy against bacteria like Staphylococcus aureus and also evaluated its antioxidant properties (Karanth, Narayana, Kodandoor, & Sarojini, 2018). Another study synthesized rhodanineacetic acid derivatives, including compounds structurally similar to this compound, and evaluated them for antifungal effects. The results showed that only a specific derivative strongly inhibited the growth of various Candida species (Doležel et al., 2009).

Synthesis and Structural Analysis

Significant research has been dedicated to the synthesis and structural analysis of compounds related to this compound. For example, a study focused on the synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides, demonstrating an environmentally friendly synthesis method with high yields (Horishny & Matiychuk, 2020). In another study, the synthesis of 2-sulfanylidene-1,3-thiazolidin-4-one derivatives was achieved through a three-component condensation process, providing insights into the structural properties of these compounds (Mustafaev, Efendieva, & Akchurina, 2017).

Properties

IUPAC Name

2-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5S2/c1-4-6-11(16(20)21)18-15(19)13(25-17(18)24)9-10-7-5-8-12(22-2)14(10)23-3/h5,7-9,11H,4,6H2,1-3H3,(H,20,21)/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMTBGGGXDKGXOC-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)N1C(=O)C(=CC2=C(C(=CC=C2)OC)OC)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(C(=O)O)N1C(=O)/C(=C/C2=C(C(=CC=C2)OC)OC)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.